3-Allyloxy-1,2-diacetyl-1,2-propanediol
Description
3-Allyloxy-1,2-propanediol (CAS 123-34-2) is a glycerol derivative with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . Its IUPAC name is 3-(allyloxy)propane-1,2-diol, and it is structurally characterized by a glycerol backbone substituted with an allyl ether group at the third carbon (Figure 1). This compound is also known as glycerol α-allyl ether or allyl glycerol ether .
Properties
CAS No. |
63905-21-5 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2-acetyloxy-3-prop-2-enoxypropyl) acetate |
InChI |
InChI=1S/C10H16O5/c1-4-5-13-6-10(15-9(3)12)7-14-8(2)11/h4,10H,1,5-7H2,2-3H3 |
InChI Key |
YOHMQBXKTUQPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COCC=C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)propane-1,2-diol diacetate typically involves the acetylation of 3-allyloxy-1,2-propanediol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of 3-(Allyloxy)propane-1,2-diol diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)propane-1,2-diol diacetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-(Allyloxy)propane-1,2-diol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetylation and deacetylation.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)propane-1,2-diol diacetate involves its ability to undergo acetylation and deacetylation reactions. The compound interacts with enzymes that catalyze these reactions, leading to the formation of acetylated or deacetylated products. These reactions are crucial in various biochemical pathways, including those involved in the regulation of gene expression and protein function .
Comparison with Similar Compounds
Reactivity in Polymer Chemistry
- 3-Allyloxy-1,2-propanediol outperforms 1,2-propanediol and 3-ethoxy-1,2-propanediol in crosslinking due to the allyl group’s ability to undergo radical-initiated copolymerization. For example, it forms covalent bonds with N-isopropylacrylamide to create thermoresponsive hydrogels .
- In contrast, 3-amino-1,2-propanediol exhibits distinct reactivity via its amino group, enabling applications in biomedical formulations rather than polymer crosslinking .
Role in Catalytic Reactions
Material Functionalization
Physical Properties
- The allyl ether group in 3-allyloxy-1,2-propanediol increases hydrophobicity relative to 1,2-propanediol , impacting solubility in polar solvents .
- 3-Amino-1,2-propanediol has higher viscosity and boiling point (264–265°C) due to hydrogen bonding from the amino group .
Research Findings and Data Tables
Table 2: Byproduct Selectivity in Epoxidation Reactions (Ti-SBA-15 Catalyst)
| Reaction Time (min) | Selectivity of 3-Allyloxy-1,2-propanediol (mol%) | Other Byproducts (mol%) |
|---|---|---|
| 15 | 0 | DGE (100%) |
| 120 | 25 | DGE (25%), Glycerol (50%) |
| 240 | 41 | DGE (25%), Glycerol (29%), Acrolein (1%) |
Data adapted from studies using allyl alcohol and H₂O₂ .
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